

Structural Elucidation and Spectroscopic Characterization of Isokurarinone

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Compound of Interest

Compound Name: *Isokurarinone*
CAS No.: 52483-02-0
Cat. No.: B3029097

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Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists Topic: Spectroscopic Data (NMR, MS, UV) and Isolation Protocols

Executive Summary

Isokurarinone (CAS: 97938-31-3) is a prenylated flavanone primarily isolated from the dried roots of *Sophora flavescens* (Kushen). Structurally characterized by a lavandulyl side chain at the C-8 position and a specific hydroxylation/methoxylation pattern on the A and B rings, it exhibits significant pharmacological potential, including cytotoxic activity against non-small cell lung cancer (NSCLC) lines and inhibition of glycosidases.

This guide provides a definitive reference for the spectroscopic identification of **Isokurarinone**. It addresses the critical analytical challenge of distinguishing **Isokurarinone** from its structural isomers (e.g., Kurarinone, Norkurarinone) using high-resolution Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet (UV) spectroscopy.

Chemical Identity & Structural Logic[1]

The structural core of **Isokurarinone** is a flavanone (2,3-dihydro-2-phenylchromen-4-one). Its uniqueness lies in the lavandulyl group (5-methyl-2-(prop-1-en-2-yl)hex-4-enyl) attached to the C-8 position.

Property	Data
IUPAC Name	(2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydrochromen-4-one
Molecular Formula	C H O
Molecular Weight	438.52 g/mol
Key Functional Groups	5,7-Dihydroxy A-ring (chelated 5-OH); Lavandulyl side chain; Flavanone C-ring.[1]
Stereochemistry	C-2 (); Side chain C-2" ().

Note on Isomerism: Confusion often exists between **Isokurarinone** and Kurarinone.

- Kurarinone: Typically defined as the 2'-methoxy derivative (or 4'-methoxy depending on the specific botanical nomenclature tradition).
- **Isokurarinone**: Often refers to the regioisomer or the specific stereoisomer where the B-ring substitution pattern or the side-chain configuration differs.
- Differentiation: The presence and position of the methoxy signal (~3.7-3.8 ppm) and the splitting pattern of B-ring protons are the primary NMR discriminators.

Spectroscopic Profile

UV-Visible Spectroscopy

Flavanones exhibit a characteristic UV spectrum dominated by Band II (benzoyl system) with a weaker Band I (cinnamoyl system).

- Solvent: Methanol (MeOH)[1]
- (nm): 292, 335 (sh).
- Shift Reagent Logic:
 - + AlCl

: Bathochromic shift of Band II (~20-25 nm) confirms the presence of a 5-OH group (chelated with the carbonyl).
 - + NaOAc: Bathochromic shift indicates a free 7-OH group (unless sterically hindered by the C-8 prenyl group).

Mass Spectrometry (MS)

- Ionization Mode: ESI (Electrospray Ionization), Positive/Negative Mode.
- Key Ions:
 - [M+H]

:

439
 - [M-H]

:

437
- Fragmentation Logic (MS/MS):

- Retro-Diels-Alder (RDA) Cleavage: The C-ring cleaves to yield characteristic A-ring and B-ring fragments.

- Side Chain Loss: Loss of the lavandulyl group (or fragments thereof, e.g., -C

H

) is common.

- Diagnostic Fragment: RDA cleavage typically yields an A-ring fragment at

~221 (containing the lavandulyl group and two hydroxyls) and a B-ring fragment depending on substitution (e.g.,

136 for dihydroxy B-ring).

Nuclear Magnetic Resonance (NMR) Data

The following data represents the consensus assignments for the **Isokurarinone**/Kurarinone scaffold in Acetone-

or DMSO-

.

Table 1:

H NMR Chemical Shift Data (400/500 MHz)

Position	(ppm)	Multiplicity (in Hz)	Structural Assignment
2	5.50 - 5.60	dd (13.0, 3.0)	Flavanone chiral center (C-ring)
3ax	2.95 - 3.05	dd (17.0, 13.0)	C-ring methylene (axial)
3eq	2.70 - 2.80	dd (17.0, 3.0)	C-ring methylene (equatorial)
5-OH	12.00 - 12.30	s	Hydrogen-bonded phenolic OH
6	5.95 - 6.05	s	A-ring aromatic (Isolated)
6'	7.30 - 7.40	d (8.5)	B-ring aromatic
5'	6.35 - 6.45	dd (8.5, 2.5)	B-ring aromatic
3'	6.40 - 6.50	d (2.5)	B-ring aromatic
Lav-1"	2.55 - 2.65	m	Side chain methylene
Lav-2"	2.40 - 2.50	m	Side chain methine
Lav-3"	4.60 - 4.70	br s (2H)	Exocyclic methylene (=CH)
Lav-4"	1.90 - 2.00	m	Side chain methylene
Lav-5"	4.90 - 5.00	t (or m)	Olefinic proton
Lav-Me (x2)	1.50, 1.60	s	Vinylic methyl groups
OMe	3.70 - 3.80	s	Methoxy (if present, usually C-2' or C-4')

Critical Interpretation Notes:

- The H-6 Singlet: The appearance of a sharp singlet at ~6.0 ppm for H-6 is diagnostic for C-8 substitution. If C-6 were substituted, H-8 would appear slightly downfield.
- Lavandulyl Fingerprint: The lavandulyl group is distinct from a simple prenyl (3,3-dimethylallyl) group. Look for the exocyclic methylene protons (Lav-3") appearing as broad singlets around 4.6-4.7 ppm. A simple prenyl group lacks these signals.
- B-Ring Pattern: The coupling constants (Hz for ortho, Hz for meta) confirm the 1,2,4-trisubstituted pattern (e.g., 2',4'-dihydroxy).

Table 2:

C NMR Chemical Shift Data (100/125 MHz)

Position	(ppm)	Type	Assignment
4	197.0 - 198.0	C=O	Carbonyl
2	75.0 - 76.0	CH	Chiral center
3	42.0 - 43.0	CH	Methylene
5	160.0 - 162.0	C-OH	Chelated hydroxyl
7	163.0 - 165.0	C-OH	Hydroxyl
9	158.0 - 159.0	C-O	Junction
10	102.0 - 103.0	C	Junction
6	95.0 - 96.0	CH	Aromatic
8	107.0 - 108.0	C-R	Substituted (Lavandulyl)
Lav-Me	17.0, 25.0	CH	Methyls
Lav-Exo	110.0 - 112.0	CH	Exocyclic alkene

Experimental Workflow: Isolation & Purification

To ensure reproducibility, the following protocol utilizes a self-validating polarity gradient.

Step 1: Extraction[1][2]

- Source Material: Pulverize 1.0 kg of dried *Sophora flavescens* roots.
- Solvent: Macerate in 95% Ethanol (EtOH) (3 x 5L) at room temperature for 48 hours.
- Concentration: Evaporate solvent under reduced pressure (C) to yield crude extract.

Step 2: Liquid-Liquid Partitioning

- Suspend crude extract in H₂O.
- Partition sequentially with:
 - Petroleum Ether: Removes lipids/chlorophyll.
 - Chloroform (CHCl₃) or Ethyl Acetate (EtOAc): Target Fraction. **Isokurarinone** concentrates here.
 - n-Butanol: Removes highly polar glycosides.

Step 3: Chromatographic Isolation

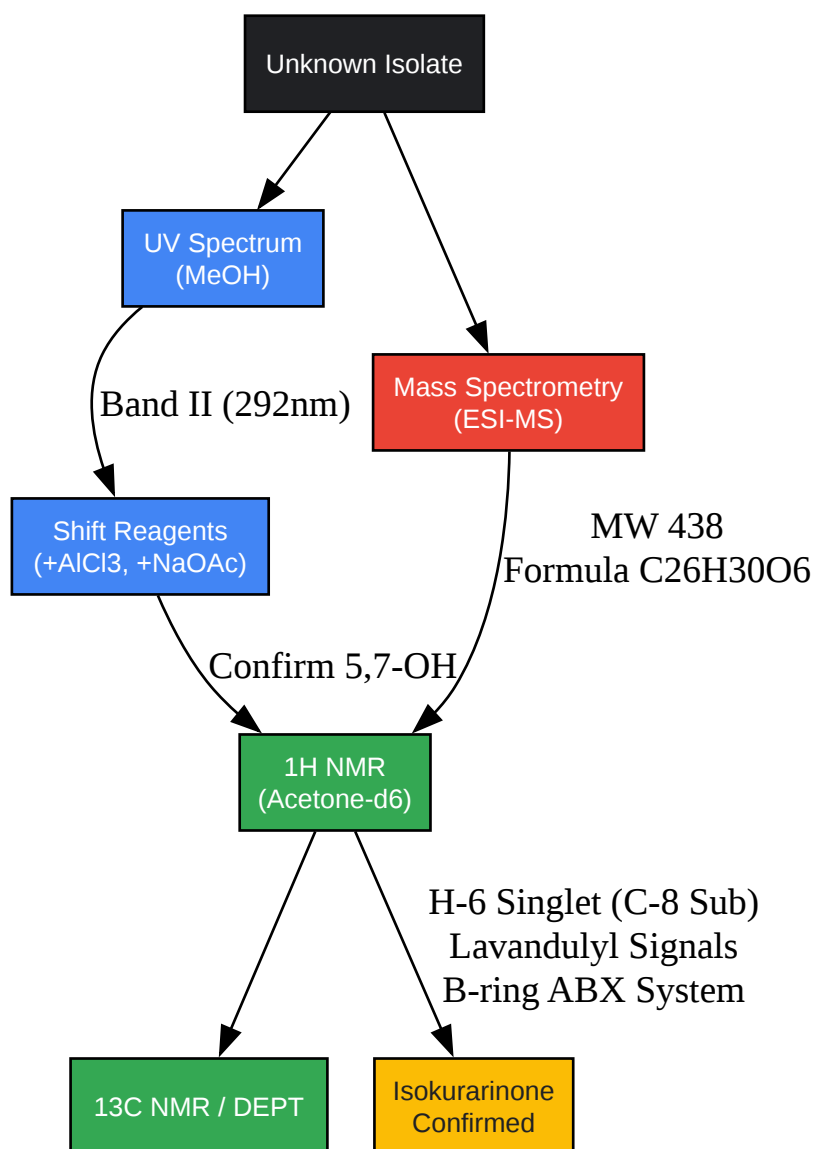
- Silica Gel Column: Elute the CHCl₃ fraction with a gradient of CHCl₃:MeOH (100:0 to 90:10).

- Monitoring: Check fractions via TLC (Visualize with 10% HSO₄ in EtOH + heat). **Isokurarinone** typically appears as a dark orange/brown spot.
- Final Purification (HPLC):
 - Column: C18 Reverse Phase (e.g., 250 x 10 mm, 5 μm).
 - Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (40% to 70% ACN over 30 min).
 - Detection: UV at 292 nm.

Logic Diagrams (Graphviz)

Diagram 1: Structural Elucidation Logic Flow

This diagram illustrates the decision-making process for confirming the **Isokurarinone** structure from raw spectral data.

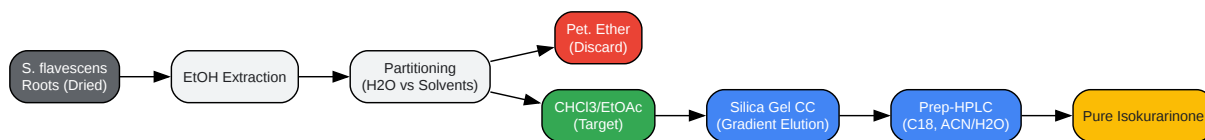


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Caption: Logical workflow for integrating UV, MS, and NMR data to confirm the **Isokurarinone** scaffold.

Diagram 2: Isolation & Purification Workflow

A step-by-step visualization of the extraction protocol.



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Caption: Optimized isolation pathway from raw plant material to analytical standard.

References

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